YKL-04-085 -

YKL-04-085

Catalog Number: EVT-1535817
CAS Number:
Molecular Formula: C30H29N5O2
Molecular Weight: 491.595
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YKL-04-085 is a potent inhibitor of viral translation and exhibits cellular antiviral activity at 35-fold lower concentrations relative to inhibition of host-cell proliferation. YKL-04-085 demonstrated good inhibition of translation of the DENV2(GVD) reporter replicon in cellulo.
Source and Classification

YKL-04-085 is derived from a series of quinoline analogs, which are known for their diverse biological activities, including antiviral properties. The classification of YKL-04-085 falls under small-molecule inhibitors, specifically targeting viral protein synthesis pathways. It has shown promising results in preclinical studies, indicating its potential use in treating infections caused by various viruses, including dengue and Zika viruses .

Synthesis Analysis

Methods and Technical Details

The synthesis of YKL-04-085 involves several steps that include the formation of the quinoline core structure. A typical synthetic route may include:

  1. Starting Materials: The synthesis often begins with readily available anilines and carbonyl compounds.
  2. Reactions: Key reactions include:
    • Condensation: Anilines react with carbonyl compounds to form intermediates.
    • Cyclization: These intermediates undergo cyclization to form the quinoline structure.
    • Optimization: Reaction conditions such as temperature and catalyst choice are optimized to enhance yield and purity.
Molecular Structure Analysis

Structure and Data

YKL-04-085 possesses a complex molecular structure characterized by a quinoline backbone. The specific structural formula includes various functional groups that contribute to its biological activity.

Key structural features:

  • Quinoline Ring: Provides the core framework essential for antiviral activity.
  • Substituents: Various substituents on the quinoline ring influence the compound's interactions with viral proteins.

Molecular data such as molecular weight, melting point, and solubility are critical for understanding its physical properties and behavior in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

YKL-04-085 undergoes several chemical reactions that are pivotal for its mechanism of action:

  1. Inhibition of Protein Synthesis: The compound selectively inhibits eukaryotic translation processes, thereby preventing viral replication.
  2. Interaction with Viral Proteins: It binds to specific viral envelope proteins, disrupting their function and leading to reduced viral load in infected cells.

These reactions are typically studied using in vitro assays that measure protein synthesis rates in the presence of YKL-04-085 compared to controls .

Mechanism of Action

Process and Data

The mechanism of action for YKL-04-085 primarily involves:

  1. Targeting Translation Initiation: The compound interferes with the initiation phase of protein synthesis by binding to components involved in the translation machinery.
  2. Disruption of Viral Protein Production: By inhibiting the synthesis of viral proteins, YKL-04-085 effectively reduces the ability of viruses to replicate within host cells.

Data from studies indicate that YKL-04-085 exhibits significant potency against various strains of flaviviruses by disrupting their translational processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

YKL-04-085 exhibits several noteworthy physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide, which facilitates its use in biological assays.
  • Stability: The compound shows stability under physiological conditions, making it suitable for therapeutic applications.

These properties are essential for determining the compound's formulation and delivery methods in potential clinical settings .

Applications

Scientific Uses

YKL-04-085 has several applications in scientific research:

  1. Antiviral Research: It serves as a model compound for studying antiviral mechanisms and developing new antiviral therapies.
  2. Protein Synthesis Studies: Researchers utilize YKL-04-085 to investigate eukaryotic translation mechanisms, providing insights into gene expression regulation.
  3. Drug Development: Its efficacy against flaviviruses positions it as a candidate for further development into antiviral drugs aimed at treating viral infections.
Introduction to YKL-04-085

Background and Discovery of YKL-04-085 as an Antiviral Agent

YKL-04-085 emerged from systematic structure-activity relationship (SAR) studies centered on QL47 (QL-XII-47), a covalent Bruton's tyrosine kinase (BTK) inhibitor initially investigated for oncology applications. Researchers discovered that QL47 unexpectedly exhibited potent broad-spectrum antiviral activity against dengue virus (DENV) and other RNA viruses at concentrations 35-fold lower than those affecting host-cell proliferation. This off-target activity prompted a medicinal chemistry campaign to optimize its antiviral properties while eliminating kinase inhibition. The redesign focused on modifying QL47's tricyclic quinoline scaffold, specifically removing the quinoline nitrogen critical for hydrogen bonding to kinase hinge regions. This yielded YKL-04-085, which demonstrated complete loss of kinase activity when screened against a panel of 468 kinases, alongside improved pharmacokinetic properties relative to its progenitor compound [1] [2] [6]. Crucially, YKL-04-085 retained potent inhibition of viral translation, as evidenced by its suppression of a DENV2(GVD) reporter replicon in cellular assays [6] [10].

Table 1: Key Characteristics of YKL-04-085 vs. Parent Compound QL47

PropertyQL47YKL-04-085
Kinase Inhibition (BTK)Potent inhibitorNo detectable activity (468-kinase panel)
Antiviral IC₉₀ (DENV2)0.343 μMComparable/submicromolar
Antiviral Selectivity Index35-fold (vs. cytotoxicity)Maintained/Improved
Key Structural FeatureTricyclic quinoline with hinge-binding NNaphthyl analog lacking hinge-binding N
Primary MechanismCovalent BTK inhibition (original target)Host-targeted viral translation inhibition

Virological Context: Dengue Virus (DENV) and RNA Virus Challenges

Dengue virus exemplifies the urgent unmet need driving antiviral discovery efforts like those yielding YKL-04-085. DENV, a mosquito-borne flavivirus with four distinct serotypes (DENV-1 to DENV-4), infects an estimated 390 million people annually, with approximately 96 million manifesting clinically significant disease [3] [8]. Infection can progress to severe and life-threatening dengue hemorrhagic fever (DHF) or dengue shock syndrome (DSS), characterized by plasma leakage, hemorrhage, and organ impairment, contributing to ~20,000 deaths yearly [3] [4]. The lack of effective specific antivirals and limitations of the only approved vaccine (restricted to seropositive individuals due to antibody-dependent enhancement risks) underscore the therapeutic void [3] [8].

Developing direct-acting antivirals (DAAs) against DENV and related RNA viruses faces formidable hurdles:

  • High mutational rates during RNA replication facilitate rapid emergence of drug-resistant viral variants [8].
  • Structural mimicry – Viral enzymes like NS3 protease and NS5 polymerase often resemble host counterparts, complicating selective drug targeting [3] [7].
  • Antibody-Dependent Enhancement (ADE) – Pre-existing antibodies from prior infection with a different serotype can paradoxically enhance subsequent infections, increasing viral load and disease severity, complicating therapeutic and vaccine design [3] [8].
  • Genomic diversity – Effective agents must ideally inhibit all four DENV serotypes and, preferably, related pathogenic flaviviruses and other RNA viruses [2] [5].

These challenges necessitate alternative strategies beyond traditional viral enzyme targeting.

Rationale for Host-Directed Antiviral Strategies

Host-directed antivirals (HDAs) represent a paradigm shift with distinct advantages for combating rapidly mutating RNA viruses like DENV:

  • Higher Barrier to Resistance: Targeting host cellular factors essential for viral replication imposes a significantly higher genetic barrier to resistance than targeting error-prone viral polymerases. Viruses cannot easily mutate to bypass reliance on fundamental host pathways [2] [4] [8].
  • Broad-Spectrum Potential: Host pathways exploited by viruses are often conserved across virus families. YKL-04-085 exemplifies this, demonstrating efficacy not only against DENV but also against diverse RNA viruses, including West Nile virus (WNV, Flaviviridae), Enteroviruses (Picornaviridae), Vesiculoviruses (Rhabdoviridae), and Pneumoviruses [2] [5]. This broad activity stems from its inhibition of a fundamental host process—viral translation [2] [6].
  • Overcoming Direct-Acting Antiviral Limitations: While DAAs against viral enzymes like NS5 RdRp are pursued [3] [7], their efficacy can be compromised by the factors outlined in section 1.2. HDAs offer a complementary approach. SAR studies on QL47 proved critical for YKL-04-085's development. Replacing the reactive acrylamide moiety with a non-reactive propylamide (QL47R) abolished antiviral activity, confirming that covalent modification of a host target is essential for its mechanism [2]. Furthermore, pretreatment of cells with QL47 followed by washing before infection still blocked DENV replication, confirming the host target's involvement and durable inhibition [2].

Table 2: Viruses Inhibited by YKL-04-085 and Related Compounds

Virus FamilyRepresentative VirusesEvidence
FlaviviridaeDengue Virus (DENV), West Nile Virus (WNV)Strong in vitro inhibition; Replicon assays [2] [6]
PicornaviridaeEnterovirusesIn vitro antiviral activity [2]
RhabdoviridaeVesiculoviruses (e.g., VSV)In vitro antiviral activity [2]
PneumoviridaeRespiratory Syncytial Virus (RSV)In vitro antiviral activity [2]

Table 3: Chemical and Preclinical Profile of YKL-04-085

PropertyValue/DescriptionSource/Assay
IUPAC Name(E)-4-(dimethylamino)-N-(2-methyl-5-(9-(1-methyl-1H-pyrazol-4-yl)-2-oxobenzo[h]quinolin-1(2H)-yl)phenyl)but-2-enamide [6] [10]
Molecular FormulaC₃₀H₂₉N₅O₂ [6] [10]
Molecular Weight491.60 g/mol [6] [10]
CAS Number2120356-29-6 [10]
SolubilitySoluble in DMSOBiochemical handling [6] [10]
Key Structural FeaturesNaphthyl core (vs. quinoline in QL47); Acrylamide warhead; Dimethylamino-but-2-enamide linkerSAR Analysis [2] [6]
Primary MechanismInhibition of viral translation (Host-targeted)DENV2(GVD) replicon assay [2] [6]
Selectivity Index>35 (Antiviral vs. Cytotoxicity)Cell-based assays [2] [6]

Properties

Product Name

YKL-04-085

IUPAC Name

(E)-4-(dimethylamino)-N-(2-methyl-5-(9-(1-methyl-1H-pyrazol-4-yl)-2-oxobenzo[h]quinolin-1(2H)-yl)phenyl)but-2-enamide

Molecular Formula

C30H29N5O2

Molecular Weight

491.595

InChI

InChI=1S/C30H29N5O2/c1-20-7-13-25(17-27(20)32-28(36)6-5-15-33(2)3)35-29(37)14-12-22-10-8-21-9-11-23(16-26(21)30(22)35)24-18-31-34(4)19-24/h5-14,16-19H,15H2,1-4H3,(H,32,36)/b6-5+

InChI Key

JNHXDBIEQOIKLK-AATRIKPKSA-N

SMILES

O=C1N(C2=CC(NC(/C=C/CN(C)C)=O)=C(C=C2)C)C3=C(C=CC4=CC=C(C5=CN(C)N=C5)C=C43)C=C1

Solubility

Soluble in DMSO

Synonyms

YKL-04-085; YKL04-085; YKL 04-085; YKL-04085; YKL04085; YKL 04085.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.